molecular formula C19H18ClN3O B11294336 3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11294336
M. Wt: 339.8 g/mol
InChI Key: SVNQRJWXQYPOCL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid. The final step involves the reaction of this acid with 2-(4-methylphenyl)ethylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(4-methylphenyl)acrylonitrile
  • 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)pentanedinitrile
  • 3-(3-chlorophenyl)-2-(4-methoxyphenyl)acrylonitrile

Uniqueness

3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with chlorophenyl and methylphenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18ClN3O/c1-13-2-4-14(5-3-13)10-11-21-19(24)18-12-17(22-23-18)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

SVNQRJWXQYPOCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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